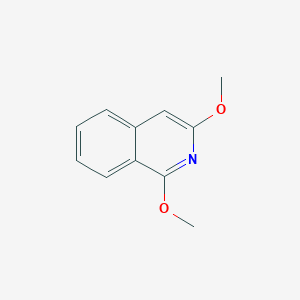

1,3-Dimethoxyisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-7-8-5-3-4-6-9(8)11(12-10)14-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRZVVKTTYYJPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50520142 | |

| Record name | 1,3-Dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87954-17-4 | |

| Record name | 1,3-Dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,3-Dimethoxyisoquinoline Derivatives

Multi-Step Approaches to Isoquinoline (B145761) Formation

Multi-step syntheses are fundamental to constructing the isoquinoline framework, often involving the sequential formation of bonds to build the heterocyclic ring. A common strategy involves the preparation of a substituted β-phenylethylamine precursor, which is then cyclized to form the isoquinoline ring system. For instance, the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline has been achieved from phloroacetophenone through a sequence of reactions including selective di-O-methylation, triflation, a Stille-type allylation, isomerization, and methoximation, culminating in a cyclization step. researchgate.net

These multi-step approaches allow for the controlled introduction of various substituents onto the isoquinoline core. For example, functionalized derivatives at the C-1 position have been prepared using these methods. researchgate.net The synthesis of 1-fluoroalkylisoquinolines has been demonstrated through a multi-step pathway involving a Bischler-Napieralski type cyclization. rsc.org This approach allows for further modifications, such as nucleophilic aromatic substitution at the 3-position and cross-coupling reactions at the 4-position, enabling the synthesis of a diverse range of selectively functionalized isoquinoline analogues. rsc.org

Table 1: Example of a Multi-Step Synthesis Approach

| Starting Material | Key Steps | Final Product | Reference |

| Phloroacetophenone | Di-O-methylation, triflation, Stille-type allylation, isomerization, methoximation, 6π-azaelectrocyclization | 1,3-Dimethyl-6,8-dimethoxyisoquinoline | researchgate.net |

One-Pot Synthetic Strategies for Dimethoxyisoquinolines

One-pot syntheses offer a more efficient alternative to traditional multi-step methods by combining multiple reaction steps into a single procedure, thereby reducing reaction time, cost, and waste. Several one-pot methods for the synthesis of dimethoxyisoquinoline derivatives have been reported. For example, the reaction of o-lithiated veratrylacetone acetal (B89532) with benzonitriles, followed by an acidic work-up, yields 7,8-dimethoxyisoquinolines in a one-pot process. researchgate.net

Another efficient one-pot method involves the microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.org This reaction proceeds with a wide scope, allowing for the preparation of structurally diverse 3-fluoroisoquinolines with various substituents. rsc.org Additionally, a one-pot, two-step synthesis of isoquinoline-fused isoquinolines has been developed, which involves a Pictet-Spengler reaction followed by a gold-catalyzed intramolecular hydroamination. researchgate.net

Classic Cyclization Reactions: Bischler–Napieralski and Pommeranz–Fritsch

The Bischler-Napieralski and Pommeranz-Fritsch reactions are cornerstone methods for the synthesis of the isoquinoline nucleus.

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline (B110456). rsc.orgnrochemistry.comorganic-chemistry.org This intermediate can then be dehydrogenated to yield the corresponding isoquinoline. The reaction is particularly effective when electron-donating groups, such as methoxy (B1213986) groups, are present on the benzene (B151609) ring, which facilitates the intramolecular electrophilic aromatic substitution. rsc.orgnrochemistry.com This method has been widely used in the synthesis of various isoquinoline alkaloids. rsc.orgslideshare.net For example, N-acyl derivatives of β-phenylethylamine are cyclized to generate 3,4-dihydroisoquinoline derivatives, which are subsequently reduced to tetrahydroisoquinolines. rsc.org The mechanism is believed to proceed through a nitrilium ion intermediate. nrochemistry.comorganic-chemistry.org

The Pomeranz–Fritsch reaction provides a direct route to fully unsaturated isoquinolines. wikipedia.orgsci-hub.st This reaction involves the acid-promoted synthesis of isoquinoline from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org While sulfuric acid was traditionally used, Lewis acids like trifluoroacetic anhydride (B1165640) have also been employed. wikipedia.org The mechanism involves the formation of a benzalaminoacetal intermediate, which then undergoes cyclization and aromatization to form the isoquinoline ring. wikipedia.org Modifications of this reaction have been developed to improve yields and substrate scope. For instance, a modified Pomeranz-Fritsch procedure has been used to prepare 8-bromo-6,7-dimethoxyisoquinoline. cdnsciencepub.com

Table 2: Comparison of Classic Cyclization Reactions

| Reaction | Starting Materials | Key Intermediate | Product |

| Bischler–Napieralski | β-arylethylamide | 3,4-dihydroisoquinoline | Isoquinoline |

| Pommeranz–Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Benzalaminoacetal | Isoquinoline |

Stereoselective and Enantioselective Synthesis of this compound Analogues

The development of stereoselective and enantioselective methods for the synthesis of isoquinoline derivatives is crucial for accessing biologically active molecules with specific stereochemistry. A modular and convergent method for the rapid assembly of 1,3-trans-disubstituted tetrahydroisoquinolines has been reported, utilizing a three-component Catellani reaction followed by a gold(I)-catalyzed cyclization/reduction cascade. nih.gov This approach allows for the diversity-oriented synthesis of these complex structures. nih.gov

Enantioselective syntheses of isoquinoline alkaloids often rely on the use of chiral auxiliaries or catalysts. clockss.org For example, chiral acid chlorides have been reacted with isoquinolines to form diastereomeric Reissert compounds, which can then be used to synthesize optically active isoquinoline derivatives. researchgate.net Another approach involves the asymmetric reduction of prochiral 3,4-dihydroisoquinolines using chiral reducing agents. clockss.org The use of natural amino acids as chiral building blocks has also been a successful strategy in the enantioselective synthesis of tetrahydroisoquinoline alkaloids. clockss.orgresearchgate.net For instance, an improved procedure for preparing (R)-2-alkoxycarbonyl-1-formyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolines has been developed starting from D-(−)-tartaric acid. researchgate.net

Advanced Synthetic Approaches to Functionalized this compound Systems

Microwave-Assisted Organic Reactions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govcem.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoquinoline derivatives.

A notable example is the microwave-assisted 6π-azaelectrocyclization used in the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline. researchgate.netthieme-connect.com This step completes the synthetic sequence efficiently. researchgate.net Furthermore, an efficient one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been developed, highlighting the utility of microwave irradiation in facilitating complex transformations. rsc.org The synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives has also been achieved using microwave irradiation, with the reaction reaching maximum conversion in 60 minutes. shd-pub.org.rs Microwave-assisted synthesis has also been employed for the rapid and efficient C-alkylation of imidazoisoquinolinone derivatives, with reactions completing in just 2-6 minutes. researchgate.net

Table 3: Examples of Microwave-Assisted Synthesis of Isoquinoline Derivatives

| Reaction Type | Reactants | Product | Reaction Time | Reference |

| 6π-Azaelectrocyclization | Oxime precursor | 1,3-Dimethyl-6,8-dimethoxyisoquinoline | Not specified | researchgate.netthieme-connect.com |

| One-pot synthesis | N-fluoroalkylated 1,2,3-triazoles | 1-Fluoroalkyl-3-fluoroisoquinolines | Not specified | rsc.org |

| Cyclization | Amides, paraformaldehyde | 2-Methylsulfonyl-1,2,3,4-tetrahydroisoquinolines | 60 minutes | shd-pub.org.rs |

| C-Alkylation | Imidazoisoquinolinone, alkylating agent | C-alkyl imidazoisoquinolinone derivatives | 2-6 minutes | researchgate.net |

Domino and Cascade Reaction Sequences

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient route to complex molecules from this compound. These processes are prized for their atom and step economy.

A notable application is the synthesis of isoquinolino[4,3,2-de]phenanthridine, which serves as a precursor for nitrogen-containing polyaromatic hydrocarbons. This is achieved through a 1,3-dipolar cycloaddition reaction where an azomethine ylide derived from the isoquinoline core reacts with various alkenes and alkynes. rsc.org Another significant cascade approach is the Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgdepaul.edu For substrates like 2-(3,4-dimethoxyphenyl)ethylamine, this reaction, often assisted by microwaves and catalyzed by acids like trifluoroacetic acid, efficiently produces 1-substituted tetrahydroisoquinoline derivatives. rsc.org

Furthermore, cascade reactions can be initiated to form isoquinoline-1,3(2H,4H)-dione derivatives. One such method involves the reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, proceeding through an oxidative cross-coupling and subsequent radical addition to the aromatic ring. rsc.org Trifluoroacetic acid has also been shown to mediate cascade reactions that lead to the formation of isoindolo[1,2-a]isoquinoline and isoindolo[2,1-a]quinoline structures. researchgate.net

Utility of Specific Reagents and Catalysts in Dimethoxyisoquinoline Derivatization

The functionalization of the this compound scaffold is achieved through the strategic use of specific reagents and catalysts that direct reactions to particular sites on the molecule.

Transition Metal Catalysts:

Palladium: Palladium catalysts are instrumental in various cross-coupling reactions. For instance, Pd-catalyzed Suzuki-Miyaura coupling of halogenated isoquinolinones with arylboronic acids allows for the introduction of diverse substituents.

Rhodium: Rhodium(III) catalysts enable the regioselective C8-alkenylation of isoquinolones using methoxyallene, which acts as an acrolein equivalent. chemrxiv.org

Copper: Copper(II) bromide (CuBr₂) has been identified as an effective catalyst for the aerobic oxidation of tetrahydroisoquinolines and dihydroisoquinolines to their corresponding isoquinoline products, using air as a clean oxidant. acs.org

Gold: Gold(I) catalysts can induce a cascade sequence involving a rsc.orgrsc.org-sigmatropic rearrangement followed by a regioselective O-annulation to produce 4H-1,3-dioxin-3-ones. rsc.org

Other Reagents:

Organolithium Reagents: Directed ortho-metalation using reagents like n-butyllithium can selectively functionalize the C4 position.

Dehydrating Agents: In Bischler-Napieralski reactions, dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are crucial for the cyclization of N-acyl derivatives of β-phenylethylamines to form 3,4-dihydroisoquinolines. rsc.org

Oxidizing Agents: Selenium dioxide (SeO₂) is used for the selective oxidation of methyl groups on the isoquinoline ring to aldehydes. researchgate.net

Table 1: Selected Catalysts and Reagents in this compound Derivatization

| Reagent/Catalyst | Reaction Type | Purpose | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | C-C bond formation at halogenated positions | |

| Rhodium (e.g., [RhCp*Cl₂]₂) | C-H Alkenylation | Functionalization at the C8 position | chemrxiv.org |

| Copper(II) Bromide | Aerobic Oxidation | Aromatization of reduced isoquinolines | acs.org |

| Gold(I) Chloride | Cascade Rearrangement/Annulation | Synthesis of fused heterocyclic systems | rsc.org |

| n-Butyllithium | Directed ortho-Metalation | Selective functionalization at the C4 position | |

| Phosphorus Oxychloride (POCl₃) | Bischler-Napieralski Cyclization | Dehydration and ring closure | rsc.org |

| Selenium Dioxide (SeO₂) | Oxidation | Conversion of methyl groups to aldehydes | researchgate.net |

Mechanistic Investigations of this compound Chemical Reactions

Nucleophilic Addition Mechanisms

The electron-deficient nature of the carbon-nitrogen double bond (imine) in the isoquinoline ring makes it susceptible to nucleophilic attack, primarily at the C-1 position. The mechanism typically begins with the nucleophile attacking the electrophilic C-1 carbon. vedantu.com This attack breaks the C=N pi-bond, leading to a tetrahedral intermediate where the carbon is rehybridized from sp² to sp³. pressbooks.pub

In reactions involving strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents), this attack occurs directly. For weaker nucleophiles, the reaction is often catalyzed by an acid. The acid protonates the nitrogen atom, forming a highly electrophilic iminium ion, which readily accepts the nucleophile. wikipedia.orgvedantu.com The resulting tetrahedral intermediate is then typically protonated to yield the final alcohol derivative or can undergo further reactions. pressbooks.pub Computational studies using density functional theory (DFT) have been employed to explore the reaction pathways and transition states, confirming the role of intermediates and providing insight into the factors governing regioselectivity. acs.org

Role of Reactive Intermediates in Transformations

The chemical transformations of this compound are often mediated by key reactive intermediates that dictate the course of the reaction.

Iminium Ions: Formed by the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, iminium ions are central to the Pictet-Spengler reaction. Their high electrophilicity drives the subsequent intramolecular cyclization. wikipedia.orgdepaul.edu

N-Acyliminium Ions: Generated from the reaction of an isoquinoline with an acylating agent, these intermediates are highly reactive towards nucleophiles. They are key in the Castagnoli-Cushman reaction, where they react with anhydrides to form lactam structures. mdpi.com They are also involved in reactions with various nucleophiles to generate 3-substituted isoindolinones. researchgate.net

Azomethine Ylides: These 1,3-dipoles are crucial in cycloaddition reactions. Formed from the isoquinoline nitrogen, they can react with dipolarophiles like alkenes, alkynes, or nitriles to construct complex, fused heterocyclic systems such as imidazo[2,1-a]isoquinolines. rsc.orgresearchgate.netresearchgate.net

Radical Intermediates: Some transformations proceed through radical pathways. For example, photochemically-mediated cyclizations can involve iminyl radicals, which are formed and then cyclize to create phenanthridine (B189435) structures. beilstein-journals.org

Regioselective Control in Isoquinoline Functionalization

Achieving control over the position of functionalization (regioselectivity) is a central theme in isoquinoline chemistry. The inherent electronic properties of the ring often favor reaction at specific sites, but various strategies can override this preference.

One powerful method is the use of a directing group, which positions a catalyst or reagent to react at a specific C-H bond. For example, in rhodium-catalyzed reactions, a directing group on the nitrogen atom can steer functionalization to the C8 position. chemrxiv.org Similarly, in the absence of other directing influences, the inherent electronic bias of the isoquinoline ring can lead to preferential halogenation at the C5 or C8 positions. However, strategies such as a Boc₂O-mediated dearomatization-rearomatization sequence have been developed to achieve selective halogenation at the C4 position. acs.org

The choice of catalyst and solvent can also dramatically switch the regioselectivity. In reactions of ketoxime acetates with ynals, switching from a silver to a rhodium/copper co-catalyst system can change the outcome from a [3+2] annulation (forming pyrroles) to a [4+2] annulation (forming isoquinolines), both with excellent regioselectivity. acs.org Furthermore, computational studies have shown that factors like N-oxide assistance in cascade tautomerizations can be crucial for directing nucleophilic attack to a specific position on an isoquinolinequinone system. acs.org

Exploration of Biological Activities and Molecular Interactions

Antimicrobial and Antibacterial Investigations

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Isoquinoline (B145761) derivatives have emerged as a promising class of compounds in this field.

Research has demonstrated that derivatives of 6,7-dimethoxyisoquinoline (B95607) exhibit notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.govnih.gov Specifically, several 3-phenylisoquinolines and their N-methyl quaternary ammonium (B1175870) derivatives have been synthesized and evaluated. nih.gov While the non-quaternary derivatives showed no significant activity, the quaternary ammonium derivatives displayed antibacterial potency against S. aureus. nih.gov The activity was found to increase with the lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov

For instance, certain N-methyl quaternary ammonium derivatives of 3-phenyl-6,7-dimethoxyisoquinoline showed significant activity against both MRSA and VRE strains. nih.gov The presence of a basic substituent at the 1-position, such as a guanidino group, was also associated with activity against both S. aureus and E. faecalis. nih.gov

Table 1: Antibacterial Activity of 3-Phenyl-6,7-dimethoxyisoquinolinium Derivatives

| Compound Derivative | Target Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Quaternary ammonium derivative 9b | S. aureus | Modest activity |

| Quaternary ammonium derivative 9b | E. faecalis | Not significantly active |

| 1-Guanidino derivative 10a | S. aureus (sensitive and resistant) | Active |

| 1-Guanidino derivative 10a | E. faecalis (sensitive and resistant) | Active |

| N-methyl quaternary ammonium derivatives 5b, 6b, and 7b | Vancomycin-resistant E. faecalis (VRE) | 4–8 |

The isoquinoline framework is also a source of compounds with antifungal properties. Studies have shown that certain isoquinoline alkaloids and their derivatives are effective against various fungal species. For example, jatrorrhizine, a protoberberine alkaloid containing an isoquinoline core, has been identified as a potent antifungal agent against a range of tested fungal species. researchgate.net

Furthermore, synthetic derivatives have shown promise. Two bis(tetrahydroisoquinoline) derivatives of undecane (B72203) were evaluated for their antifungal activity against Candida albicans, with one compound exhibiting a greater zone of inhibition than the standard drug nystatin. rsc.org Other research has focused on N-substituted tetrahydroisoquinoline analogs, with some compounds showing potent activity against Saccharomyces cerevisiae and Yarrowia lipolytica. rsc.org The mechanism of action for some of these derivatives is believed to involve the inhibition of the ergosterol (B1671047) biosynthetic pathway. rsc.org

The antiviral potential of isoquinoline derivatives has been investigated, with a particular focus on anti-HIV activity. Several studies have identified isoquinoline-based compounds as inhibitors of HIV-1. mdpi.comresearchgate.net For instance, certain tetrahydroisoquinoline (THIQ) analogs have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase (RT). rsc.org Some of these derivatives exhibited more than 50% inhibition of RT at a concentration of 100 μM. rsc.org

Molecular docking studies suggest that the 6,7-dimethoxy THIQ scaffold of some of these analogs can form hydrophobic contacts with key amino acid residues in the active site of HIV-1 RT, such as Tyr-188, Tyr-181, and Trp-229. rsc.org Additionally, other research has led to the development of isoquinoline-based CXCR4 antagonists, which have shown excellent anti-HIV activity in the low nanomolar range. mdpi.com

A key molecular target for the antibacterial action of some dimethoxyisoquinoline derivatives is the bacterial cell division protein FtsZ. nih.govnih.gov FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cytokinesis, making it an attractive target for novel antibiotics. nih.govnih.gov Several 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been shown to bind to S. aureus FtsZ (SaFtsZ), stabilize SaFtsZ polymers, and inhibit the GTPase activity of SaFtsZ. nih.govnih.gov This disruption of FtsZ function ultimately blocks bacterial cell division. researchgate.net

Another important molecular target for some antibacterial isoquinoline derivatives is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. rsc.orgnih.gov Certain organosilicon lipid-like derivatives of tetrahydroisoquinoline have been reported to exhibit good antibacterial activity along with inhibitory action against DNA gyrase. rsc.org The development of compounds that target these essential bacterial enzymes represents a promising strategy for overcoming antibiotic resistance.

Antiviral Properties (e.g., Anti-HIV Activity)

Antineoplastic and Cytotoxic Effects

In addition to their antimicrobial properties, isoquinoline derivatives have been explored for their potential as anticancer agents.

The cytotoxic effects of dimethoxyisoquinoline derivatives have been evaluated against various cancer cell lines, including the human liver cancer cell line HepG2. In one study, metal complexes of a 1-(2′-aminophenyl)-6,7-dimethoxy-isoquinoline ligand were investigated. chinesechemsoc.org While the ligand itself did not show significant cytotoxicity, its Pd(II) and Rh(III) complexes exhibited notable cytotoxic effects against a panel of seven cancer cell lines, including HepG2. chinesechemsoc.org The IC50 values for these complexes ranged from 1.05 to 22.04 µM. chinesechemsoc.org

Another study reported on a chalcone (B49325) derivative containing a dimethoxy-tetrahydro-triazolo-isoquinoline moiety, which showed promising anticancer effects against several cancer cell lines, including HepG2. nih.gov Furthermore, the cytotoxicity of various isoquinoline derivatives is a subject of ongoing research, with some compounds being evaluated in cell viability assays using HepG2 cells to determine their potential host toxicity. rsc.orgresearchgate.net

Table 2: In Vitro Cytotoxicity of Metal Complexes of a 1-(2′-Aminophenyl)-6,7-dimethoxy-isoquinoline Ligand

| Complex | Cancer Cell Line | IC50 (µM) after 48h |

|---|---|---|

| C1 (Pd complex) | T-24 | 1.05 ± 0.12 |

| C1 (Pd complex) | SKOV-3 | 2.15 ± 0.18 |

| C1 (Pd complex) | HepG2 | 3.24 ± 0.25 |

| C1 (Pd complex) | MDA-MB216 | 4.11 ± 0.31 |

| C1 (Pd complex) | MGC-803 | 5.23 ± 0.42 |

| C1 (Pd complex) | A549 | 6.87 ± 0.55 |

| C1 (Pd complex) | HeLa | 8.14 ± 0.68 |

| C2 (Pd complex) | T-24 | 12.18 ± 1.02 |

| C2 (Pd complex) | HepG2 | 15.21 ± 1.23 |

| C3 (Rh complex) | T-24 | 10.25 ± 0.89 |

| C3 (Rh complex) | HepG2 | 13.45 ± 1.11 |

| C4 (Rh complex) | T-24 | 18.23 ± 1.54 |

| C4 (Rh complex) | HepG2 | 22.04 ± 1.87 |

Data derived from a study on the cytotoxicity of metal complexes. chinesechemsoc.org

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis, Autophagy)

While direct research on 1,3-Dimethoxyisoquinoline's ability to induce programmed cell death is not extensively documented, the broader class of dimethoxyisoquinoline derivatives has shown significant activity in this area. For instance, compounds such as 6,7-Dimethoxyisoquinolin-1(2H)-one are known to induce both apoptosis and autophagy in cancer cells. This dual-modal cell death is often achieved through the activation of caspase cascades and the modulation of Bcl-2 family proteins.

Similarly, metal complexes incorporating dimethoxyisoquinoline derivatives have been shown to trigger mitochondria-mediated apoptosis and autophagy. chinesechemsoc.org Studies on aryl-isoquinolines, which share the core isoquinoline structure, reveal that they can induce apoptosis through the intrinsic pathway, indicated by the externalization of phosphatidylserine (B164497) and depolarization of the mitochondrial membrane. eurekaselect.com These related compounds often work by up-regulating pro-apoptotic proteins like BAX and down-regulating anti-apoptotic proteins like BCL2. researchgate.net

Cellular Pathway Modulation (e.g., Mitochondrial Dysfunction, Endoplasmic Reticulum Stress, Cell Cycle Arrest)

The modulation of cellular pathways is a key mechanism behind the biological effects of many isoquinoline compounds. Research on derivatives has provided insights into these interactions.

Mitochondrial Dysfunction: Some isoquinoline derivatives have been found to inhibit complex I of the mitochondrial respiratory chain, which can lead to mitochondrial dysfunction and subsequent cell death. nih.gov This effect is considered a potential mechanism for their observed neurotoxicity in certain contexts. nih.gov Furthermore, certain aryl-isoquinoline compounds have been shown to cause mitochondrial membrane depolarization, a key indicator of mitochondrial dysfunction and a trigger for the intrinsic apoptotic pathway. eurekaselect.com

Cell Cycle Arrest: Various dimethoxyisoquinoline derivatives have demonstrated the ability to halt the cell cycle at different phases. For example, specific derivatives can induce cell cycle arrest at the G1, S, or G2/M phases. chinesechemsoc.orgeurekaselect.comresearchgate.netmdpi.com This action prevents cancer cells from proliferating and can make them more susceptible to apoptosis. mdpi.com The arrest is often mediated by the regulation of cyclin-dependent kinases (CDKs) and other cell cycle-related proteins. chinesechemsoc.org

Table 1: Observed Cellular Pathway Modulation by Isoquinoline Derivatives This table reflects findings for various dimethoxyisoquinoline derivatives, not specifically this compound.

| Cellular Pathway | Observed Effect | Example Compound Class | Reference |

|---|---|---|---|

| Mitochondrial Dysfunction | Inhibition of Complex I, Membrane Depolarization | Isoquinoline Derivatives, Aryl-isoquinolines | eurekaselect.comnih.gov |

| Endoplasmic Reticulum Stress | Induction of ER Stress Response | Metal Complexes with Isoquinoline Ligands | chinesechemsoc.org |

| Cell Cycle Arrest | Arrest at G1, S, or G2/M phase | Dimethoxyisoquinoline Derivatives | chinesechemsoc.orgeurekaselect.comresearchgate.netmdpi.com |

Neuropharmacological and Central Nervous System Activities

The isoquinoline framework is a key component of many alkaloids with significant effects on the central nervous system. Research into dimethoxy-substituted derivatives has revealed a range of neuropharmacological activities.

Neuroprotective Properties

While specific studies on the neuroprotective properties of this compound are limited, numerous related compounds show significant potential. Derivatives such as 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and other 6,7-dimethoxyisoquinoline analogues have been investigated for their neuroprotective effects. solubilityofthings.comsmolecule.com These properties are often linked to anti-inflammatory and antioxidant activities, which can protect neurons from oxidative stress-induced damage, a key factor in neurodegenerative diseases. A derivative known as BIIA388Cl, which contains a 3,4-dihydro-6,7-dimethoxyisoquinoline core, has also demonstrated neuroprotective properties in animal models. nih.gov

Enzyme Inhibition in Neurological Pathways (e.g., Phosphodiesterase 10A, PDE3A, PDE4D)

A significant finding in the neuropharmacology of isoquinolines is their ability to inhibit phosphodiesterases (PDEs). Papaverine (B1678415), a well-known compound with a dimethoxyisoquinoline structure, is a potent and specific inhibitor of PDE10A, an enzyme primarily found in the brain's striatum. nih.govnih.govwikipedia.org The inhibition of PDE10A is a promising therapeutic strategy for neuropsychiatric disorders like schizophrenia and Parkinson's disease. nih.gov

In vitro studies have quantified this inhibitory action, showing high affinity for PDE10A with lower affinity for other PDE subtypes like PDE3A and PDE4D. nih.gov This selectivity is crucial for developing targeted therapies with fewer side effects.

Table 2: Inhibitory Concentrations (IC₅₀) of Papaverine against Phosphodiesterase Subtypes Data for Papaverine, a related dimethoxyisoquinoline compound.

| Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|

| PDE10A | 36 | nih.gov |

| PDE3A | 1,300 | nih.gov |

| PDE4D | 320 | nih.gov |

Neurotransmitter System Modulation

Modulation of neurotransmitter systems is another key aspect of the neuropharmacological activity of isoquinoline derivatives. solubilityofthings.comevitachem.com As PDE10A inhibitors, compounds like papaverine can influence neuronal signaling by preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This action has been shown to modulate both the dopamine (B1211576) D1-direct and D2-indirect striatal pathways and affect the phosphorylation state of glutamate (B1630785) receptor subunits, suggesting an ability to alleviate both dopaminergic and glutamatergic dysfunction. capes.gov.br

Anticonvulsant Effects in Animal Models

There is a notable lack of specific data regarding the anticonvulsant effects of this compound. However, research into the broader family of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives has demonstrated significant anticonvulsant activity in various animal models of epilepsy. nih.govscilit.comresearchgate.net Studies involving audiogenic seizures in mice identified a derivative, 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, as a molecule with significant anticonvulsant properties. nih.govscilit.com These findings suggest that the dimethoxy-substituted tetrahydroisoquinoline scaffold is a promising basis for the development of new anticonvulsant agents.

Immunomodulatory and Anti-inflammatory Research

Direct research on the immunomodulatory and anti-inflammatory properties of this compound has not been extensively reported. However, the isoquinoline scaffold is a common feature in many compounds that exhibit significant effects on the immune system.

There is currently no specific scientific data available detailing the effects of this compound on the components of the innate immune system, such as macrophages, neutrophils, or the release of cytokines.

For context, other isoquinoline derivatives have demonstrated immunomodulatory activities. For instance, certain synthetic isoquinoline compounds have been shown to influence the function of immune cells. One study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride reported pronounced anti-inflammatory activity. biomedpharmajournal.org It is important to emphasize that these findings relate to different molecules and cannot be directly extrapolated to this compound.

Specific studies detailing the anti-inflammatory actions of this compound, including its effects on enzymes like cyclooxygenase (COX) and nitric oxide synthase (NOS), are not present in the available scientific literature.

In contrast, the anti-inflammatory properties of other isoquinoline alkaloids are well-documented. ontosight.ai For example, papaverine, a more complex isoquinoline derivative, is known to exhibit smooth muscle relaxant effects which can be relevant in certain inflammatory conditions. echemi.combrieflands.commu-plovdiv.bg Some synthetic isoquinoline derivatives have been investigated for their ability to inhibit pro-inflammatory enzymes and cytokines. ontosight.ai However, without direct experimental evidence, the anti-inflammatory potential of this compound remains unconfirmed.

Regulation of Innate Immune System Components

Metabolic and Digestive System Modulations

Research specifically investigating the impact of this compound on metabolic processes and the digestive system is not currently available.

There is no scientific literature available that describes the role of this compound in the regulation of metabolic processes or its interaction with metabolic enzymes. The liver is a central organ in regulating glucose homeostasis through various metabolic pathways, including glycolysis, gluconeogenesis, glycogenesis, and glycogenolysis. nih.gov The regulation of these pathways involves complex signaling and enzymatic control. limes-institut-bonn.deuomustansiriyah.edu.iq However, any potential influence of this compound on these processes has not been studied.

Direct evidence of the effects of this compound on gastrointestinal smooth muscle activity is not found in current scientific research. The regulation of gastrointestinal motility is a complex process involving the autonomic nervous system and various receptors in smooth muscle cells. mdpi.com

For comparative purposes, the related compound papaverine is well-known for its potent smooth muscle relaxant properties, which contributes to its use in treating visceral spasms. echemi.combrieflands.commu-plovdiv.bg This effect is largely attributed to its ability to inhibit phosphodiesterases. mu-plovdiv.bg Whether this compound shares any of these properties is unknown without specific investigation.

There are no available scientific studies that have assessed the effects of this compound on intestinal barrier function. The integrity of the intestinal barrier is crucial for preventing the passage of harmful substances from the gut into the bloodstream and is influenced by various factors, including phytochemicals from dietary sources. publicationslist.org The influence of this compound on this physiological barrier has not been a subject of research.

Structure Activity Relationship Sar and Molecular Design

Elucidation of Key Structural Features for Biological Potency

Research into 1,3-dimethoxyisoquinoline and its analogs has identified several structural elements critical for their biological effects. The core isoquinoline (B145761) ring system, with its embedded nitrogen atom, serves as the fundamental framework for interaction with biological targets. researchgate.net The methoxy (B1213986) groups at the 1 and 3 positions are not merely passive substituents; they significantly influence the electronic properties and conformational flexibility of the molecule.

For a series of 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives, the presence of a basic substituent at the 1-position that is protonated under physiological conditions is linked to antibacterial activity. nih.gov This is highlighted by the activity of aminomethyl and guanidinomethyl derivatives, while the corresponding cyano derivative is inactive. nih.gov Furthermore, quaternization of the isoquinoline nitrogen to form N-methyl quaternary ammonium (B1175870) derivatives consistently enhances antibacterial activity against S. aureus compared to their non-quaternary precursors. nih.gov

In the context of G9a inhibition, a key enzyme in epigenetics, the presence of a 'lysine mimic' at certain positions can compensate for the absence of a basic center, which is typically considered crucial for potent inhibition. rsc.org This suggests that specific interactions, other than a simple acid-base interaction, can drive high-affinity binding. rsc.org

Impact of Substituent Position and Chemical Nature on Activity Profile

The strategic placement and chemical nature of substituents on the this compound framework have a profound impact on the resulting biological activity profile.

In the development of FtsZ-targeting antibacterial agents based on the 6,7-dimethoxyisoquinoline scaffold, modifications at the 1- and 3-positions have been extensively explored. For 3-phenylisoquinoline (B1583570) derivatives, increasing the lipophilicity of the substituent at the 3'-position of the phenyl ring leads to enhanced antibacterial potency. nih.gov At the 1-position, the introduction of basic groups like guanidinomethyl and guanidinoethyl results in activity against both S. aureus and E. faecalis. nih.gov The conversion of a 1-cyano group, which is inactive, to a 1-aminomethyl group restores activity, further emphasizing the importance of a basic moiety at this position. nih.gov

For isoquinoline-1,3(2H,4H)-diones, the nature and position of substituents also play a critical role. The presence of electron-withdrawing or electron-donating groups at the 7-position can diminish reaction yields in synthetic pathways compared to unsubstituted analogs. acs.org Specifically, methoxy groups at the 6- and 7-positions required longer reaction times for product formation. acs.org

The following table summarizes the structure-activity relationships of certain 6,7-dimethoxyisoquinoline derivatives:

Table 1: SAR of 6,7-Dimethoxyisoquinoline Derivatives| Derivative Class | Position of Substitution | Substituent Nature | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 3-Phenylisoquinolines | 3'-position of phenyl ring | Increased lipophilicity | Increased antibacterial potency | nih.gov |

| 3-Phenylisoquinolines | 1-position | Basic groups (aminomethyl, guanidinomethyl) | Introduction of antibacterial activity | nih.gov |

| 3-Phenylisoquinolines | Isoquinoline Nitrogen | N-methylation (quaternization) | Enhanced antibacterial activity | nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. irbbarcelona.org Conformational analysis of this compound derivatives seeks to identify the specific spatial arrangement, known as the bioactive conformation, that is responsible for its biological effect. irbbarcelona.org

Studies on partially reduced 1,1'-bisisoquinoline derivatives have focused on controlling the conformation around the C1-C1' axis to create ligands with predictable binding properties. grafiati.com The goal is to design molecules that can adopt specific, and sometimes unusual, conformations to achieve desired interactions with a receptor. grafiati.com It was found that the conformation of certain bis-tetrahydroisoquinoline structures could be controlled by coordinating the ends of a diaminopropane (B31400) salt to crown ether moieties attached to the isoquinoline ligands. grafiati.com

Computational studies are often employed to understand the conformational preferences of flexible ligands. irbbarcelona.org These methods can predict the ensemble of low-energy conformations a molecule can adopt, helping to identify potential bioactive shapes. irbbarcelona.org For example, computational analysis of hydrazone conformations was used to validate hypotheses about unexpected geometries that could be attributed to electronic factors of substituents. researchgate.net Predicting the 3D shape of a molecule is essential because bioactivity is fundamentally based on spatial complementarity between the ligand and its target. irbbarcelona.org

Ligand-Receptor Interaction Dynamics and Binding Affinities

The biological activity of this compound derivatives is mediated by their binding to specific receptors. Understanding the dynamics of these interactions and quantifying the binding affinities are key to drug design.

Alpha 1-Adrenoceptors: Derivatives of this compound have been investigated as potential antagonists for α1-adrenoceptors. acs.org These receptors are involved in various physiological processes, and their modulation is a target for treating conditions like hypertension. The binding of ligands to α1-adrenoceptors is complex, involving specific interactions with amino acid residues in the receptor's binding pocket. For instance, all aminergic receptors, including α1A-adrenergic receptors, feature a highly conserved aspartate residue (D1063.32) that forms polar interactions with ligands. nih.gov The binding pocket for the natural agonist noradrenaline is formed by residues in transmembrane helices 3, 5, 6, and 7. nih.gov While some tetrahydroisoquinolines (THIQs) are known inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT), they often show affinity for α2-adrenoceptors as well. nih.gov Studies on 1,3-dimethyl-7-substituted-THIQs suggest they can bind in two different orientations at the PNMT active site, influenced by the lipophilicity of the 7-substituent. nih.gov

Intestinal Binding Sites: Certain dimethoxyisoquinoline derivatives have been studied for their potential to treat parasitic worm infections, which may involve interactions with binding sites in the intestine. google.com For example, these derivatives are considered for treating infections by helminths like S. mansoni. google.com

The binding affinity, often expressed as an IC50 or Ki value, quantifies the concentration of a compound required to inhibit a biological process or displace a radioligand by 50%. This data is crucial for comparing the potency of different derivatives.

Table 2: Example Binding Data for Isoquinoline Derivatives

| Compound Type | Target | Binding Affinity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinoline Analogs | P. falciparum (chloroquine-resistant W2 strain) | IC50 | 0.070 - 0.133 µM | rsc.org |

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be active at a specific biological target. scielo.org.coresearchgate.net A pharmacophore model serves as a 3D query to search for new potential drug candidates in large chemical databases (virtual screening) or to guide the modification of existing lead compounds to improve their potency and selectivity (lead optimization). researchgate.netnih.gov

The process begins with the alignment of active compounds to deduce their common structural features. scielo.org.co For this compound derivatives, a pharmacophore model might include features like aromatic rings, hydrogen bond donors and acceptors, and hydrophobic centers, all arranged in a specific geometry.

Once a pharmacophore is established, lead optimization strategies can be employed. These strategies include:

Substituent Modification: As discussed in section 4.2, systematically altering substituents at various positions of the isoquinoline ring can fine-tune the compound's properties. nih.gov

Scaffold Hopping: This involves replacing the central isoquinoline core with a different chemical scaffold while retaining the essential pharmacophoric features. irjmets.com This can lead to compounds with novel intellectual property and potentially improved pharmacokinetic properties.

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. rsc.org For example, replacing a metabolically labile group with a more stable one, such as a trifluoroethyl group, can enhance a compound's drug-like properties. rsc.org

Through these iterative cycles of design, synthesis, and testing, guided by SAR and pharmacophore models, researchers can progressively refine this compound derivatives into highly potent and selective drug candidates.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating components within a mixture. For isoquinoline (B145761) alkaloids like 1,3-dimethoxyisoquinoline, several chromatographic methods are routinely employed for both qualitative and quantitative analysis. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. wikipedia.orglibretexts.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds such as isoquinoline alkaloids. torontech.com The method utilizes a liquid mobile phase to transport the sample through a column packed with a solid adsorbent material (the stationary phase). torontech.com The separation of this compound and related compounds is achieved based on their affinity for the stationary phase. torontech.com

Various HPLC methods have been developed for the separation of isoquinoline alkaloids, often employing reversed-phase columns (e.g., C18) with a polar mobile phase. researchgate.netkoreascience.krnih.gov The composition of the mobile phase, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. researchgate.netkoreascience.krmdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic structure of isoquinolines allows for strong UV absorbance at specific wavelengths. researchgate.netmdpi.com

Detailed research findings demonstrate the successful separation of various isoquinoline alkaloids using specific HPLC conditions. For instance, an isocratic HPLC method was developed using a Zorbax Eclipse-XDB column with a mobile phase of 10 mM ammonium acetate (B1210297) and acetonitrile (70:30, v/v) at a flow rate of 1.0 mL/min, with UV detection at 235 nm. researchgate.net Another study successfully separated eight different isoquinoline alkaloids using a C18 column with a gradient elution system based on 10 mM ammonium acetate (pH 5.0). koreascience.kr

Table 1: Exemplary HPLC Conditions for Isoquinoline Alkaloid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Zorbax Eclipse-XDB C18 | C18 Column |

| Mobile Phase | 10 mM Ammonium Acetate / Acetonitrile (70:30, v/v) | Gradient with 10 mM Ammonium Acetate (pH 5.0) and organic solvent |

| Elution Mode | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 235 nm | UV |

| Reference | researchgate.net | koreascience.kr |

Gas-Liquid Chromatography (GLC), a subset of Gas Chromatography (GC), is a powerful analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposing. wikipedia.org In GLC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a liquid with a high boiling point coated onto a solid support within a column. libretexts.orglibretexts.org The separation mechanism relies on the partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase. scribd.com

For analysis, a sample containing this compound is injected into a heated port where it vaporizes and is carried onto the column by the carrier gas. libretexts.org Compounds with lower solubility in the stationary phase travel through the column faster. libretexts.org Various detectors can be used, with the Flame Ionization Detector (FID) being common for organic compounds due to its high sensitivity. libretexts.orgepa.gov The Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like isoquinolines. wikipedia.org

A certificate of analysis for the related compound papaverine (B1678415) details a GC-FID method, which provides a relevant example. The conditions included an HP-1 column with a specific temperature program, a helium carrier gas, and an FID detector. industry.gov.au

Table 2: General Parameters for Gas-Liquid Chromatography (GLC)

| Parameter | Description |

|---|---|

| Mobile Phase (Carrier Gas) | Inert gases such as Helium, Nitrogen, or Argon. wikipedia.org |

| Stationary Phase | A high boiling point liquid (e.g., waxy polymer) coated on a solid support (e.g., diatomaceous earth). libretexts.org |

| Column | Typically stainless steel or fused silica (B1680970) capillary columns. wikipedia.orglibretexts.org |

| Detectors | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS). wikipedia.org |

| Principle | Separation based on the partition coefficient of volatile compounds between the gas and liquid phases. scribd.com |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method often used for qualitative analysis, such as monitoring the progress of chemical reactions or assessing the purity of a compound. wikipedia.org It is performed on a plate coated with a thin layer of an adsorbent material, typically silica gel, which acts as the stationary phase. wikipedia.org

A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). umich.edu The mobile phase ascends the plate via capillary action, and the components of the sample mixture separate based on their differential affinity for the stationary and mobile phases. wikipedia.org Visualization of the separated spots for colorless compounds like this compound is typically achieved by viewing the plate under UV light (254 nm), where UV-absorbing compounds appear as dark spots on a fluorescent background, or by staining with reagents like iodine vapor. wikipedia.orgnih.gov TLC has been noted as a routine method for screening opium alkaloids and for monitoring reactions involving dimethoxyisoquinoline derivatives. nih.govtandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. ca.gov This method is exceptionally well-suited for quantifying trace levels of compounds in complex matrices and for structural elucidation. itrcweb.orgnih.gov

In this technique, the sample is first separated using an HPLC system. ca.gov The eluent from the HPLC column is then introduced into the ion source of a mass spectrometer, where the analyte molecules are ionized. A triple quadrupole mass spectrometer is commonly used, operating in modes like Multiple Reaction Monitoring (MRM). ca.gov In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. The third quadrupole selects specific product ions (fragments) to be detected. This two-stage mass filtering provides very high specificity and reduces background noise. ca.gov

LC-MS/MS has been successfully employed for the identification of various alkaloids and other natural products in complex extracts. mdpi.com The technique enables the characterization of compounds by comparing their retention times and fragmentation patterns with those of reference standards or with data from literature. mdpi.com

Thin Layer Chromatography (TLC)

Spectroscopic and Spectrometric Approaches

These methods involve the interaction of electromagnetic radiation with the analyte to obtain structural information and to quantify it.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides definitive identification of the analyte. industry.gov.aumdpi.com

In mass spectrometry, the compound is ionized, and the resulting molecular ion and its fragments are separated based on their m/z ratio. The fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared to spectral libraries for identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an ion by measuring its m/z with very high accuracy. researchgate.net

Tandem mass spectrometry (MS/MS), as used in LC-MS/MS, involves multiple stages of mass analysis. mdpi.com Collision-induced dissociation (CID) is a common technique where precursor ions are fragmented to produce product ions. mdpi.com The analysis of these fragmentation patterns provides detailed structural information about the original molecule. mdpi.com For example, predicted mass spectrometry data for a related compound, 1,3-dichloro-6,7-dimethoxyisoquinoline, shows the expected m/z values for various adducts like [M+H]+, [M+Na]+, and [M-H]-. uni.lu

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the structural "fingerprint" of a molecule by probing its vibrational modes. wikipedia.org

Infrared (IR) Spectroscopy operates on the principle that covalent bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate (stretch, bend, or rock). savemyexams.com When IR radiation matches the natural frequency of a bond's vibration, energy is absorbed, and this absorption is recorded by the spectrometer. savemyexams.com The resulting spectrum provides crucial information about the functional groups present in the molecule. mvpsvktcollege.ac.in For this compound, the key functional groups include the aromatic ring system, the carbon-nitrogen double bond within the isoquinoline core, and the two methoxy (B1213986) (C-O-C) ether groups.

Raman Spectroscopy provides complementary information to IR spectroscopy. wikipedia.org It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. wikipedia.org The energy shifts in the scattered light correspond to the vibrational modes of the molecule, offering insights into its chemical structure and symmetry. wikipedia.org The selection rules for Raman are different from those for IR, meaning some vibrations that are weak in IR may be strong in Raman, and vice-versa.

The expected vibrational frequencies for this compound are based on the characteristic absorptions of its constituent functional groups. While an experimental spectrum is required for definitive assignment, a table of expected ranges can be constructed.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1625 - 1450 | Medium to Strong |

| Isoquinoline C=N | Stretching | 1650 - 1550 | Medium |

| Methoxy C-H | Stretching | 2950 - 2850 | Medium to Strong |

| Ether C-O-C | Asymmetric Stretching | 1275 - 1200 | Strong |

| Ether C-O-C | Symmetric Stretching | 1150 - 1085 | Medium |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong |

This table is generated based on standard functional group absorption ranges in infrared spectroscopy. savemyexams.commvpsvktcollege.ac.in

Ultraviolet Spectroscopic Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used for the quantitative and qualitative analysis of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. researchgate.net The principle is based on the absorption of photons by the molecule, which promotes electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its conjugated systems.

For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* (pi to pi antibonding). The isoquinoline ring system constitutes a conjugated chromophore, which is expected to produce strong absorption bands in the near-UV region (200-400 nm). researchgate.net The presence of the two methoxy (-OCH₃) groups, which act as auxochromes, can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and potentially increase the intensity of the absorption.

UV-Vis spectroscopy is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship makes it a straightforward and robust method for quantification once a calibration curve is established. researchgate.net

Table 2: Expected Electronic Transitions for this compound in UV Spectroscopy

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Conjugated Aromatic System (Isoquinoline) | 250 - 350 nm |

| n → π | Non-bonding electrons on Nitrogen/Oxygen | > 300 nm (often lower intensity and can be obscured by π → π* bands) |

Note: The exact λmax and molar absorptivity (ε) values must be determined experimentally.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore fused-silica capillaries. researchgate.net The fundamental principle involves the differential migration of charged species within an electrolyte-filled capillary under the influence of a high-voltage electric field. researchgate.net A key phenomenon in CE is the electroosmotic flow (EOF), which is the bulk flow of the buffer solution towards the cathode, allowing for the analysis of positive, negative, and neutral analytes in a single run. sebia.com

CE offers several advantages over traditional techniques like HPLC, including higher separation efficiency, shorter analysis times, and minimal sample and solvent consumption. japer.in

For a basic compound like this compound, several CE modes are applicable:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation is based on differences in the charge-to-mass ratio of the analytes. japer.in In an acidic buffer, the nitrogen atom of the isoquinoline ring would be protonated, giving the molecule a positive charge and allowing it to be separated based on its electrophoretic mobility.

Micellar Electrokinetic Chromatography (MEKC): This technique is used for the separation of both neutral and charged analytes. A surfactant is added to the buffer at a concentration above its critical micelle concentration to form micelles. japer.in Separation occurs based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer. This mode would be highly suitable for separating this compound from other neutral or charged impurities.

The high efficiency of CE makes it an excellent tool for purity assessment and quantification of this compound in various matrices. nih.gov

Table 3: Comparison of Relevant Capillary Electrophoresis Modes

| CE Mode | Principle of Separation | Applicability to this compound |

| Capillary Zone Electrophoresis (CZE) | Based on analyte's charge-to-size ratio in a free solution. japer.in | Suitable for the charged (protonated) form of the molecule in an acidic buffer. |

| Micellar Electrokinetic Chromatography (MEKC) | Based on partitioning between an aqueous phase and a pseudo-stationary phase (micelles). japer.in | Excellent for separating the neutral form from other neutral or charged species. |

| Capillary Isoelectric Focusing (CIEF) | Separation of amphoteric molecules based on their isoelectric point (pI) in a pH gradient. japer.in | Not directly applicable as this compound is not amphoteric. |

Immunochemical Techniques (e.g., Immunoassays, Immunochromatographic Assays)

Immunochemical techniques are highly specific and sensitive analytical methods that utilize the binding reaction between an antibody and its corresponding antigen. univr.itpharmdguru.com These methods can be adapted to detect and quantify a wide range of molecules, including small organic compounds like isoquinoline alkaloids.

The development of an immunoassay for this compound would first require making the molecule immunogenic. This is typically achieved by covalently linking the small molecule (now acting as a hapten) to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). nih.gov This conjugate can then be used to immunize an animal (e.g., a rabbit) to produce polyclonal antibodies that specifically recognize the hapten portion.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunochemical format. biologydiscussion.com For a small molecule like this compound, a competitive ELISA is often the most suitable format. biologydiscussion.com In this setup, a known amount of the hapten-protein conjugate is immobilized on a microtiter plate. The sample containing the free (unknown) analyte is then incubated in the well along with a limited amount of the specific antibody. The free analyte from the sample competes with the immobilized conjugate for binding to the antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of the analyte in the sample.

A pertinent example is the development of an indirect competitive ELISA for papaverine, a related dimethoxyisoquinoline alkaloid. nih.gov In this study, researchers successfully produced a polyclonal antibody against a papaverine derivative and established a sensitive assay. nih.gov The antibody showed high affinity for papaverine, and the developed ELISA method demonstrated excellent recovery rates when tested on spiked human serum and commercial injection samples. nih.gov This work serves as a strong proof-of-concept for the feasibility of developing similar immunochemical assays for this compound.

Table 4: Research Findings from an Indirect Competitive ELISA for Papaverine (A Related Dimethoxyisoquinoline)

| Parameter | Finding |

| Antigen Used for Immunization | Mono-demethylated papaverine conjugated to Bovine Serum Albumin (BSA). nih.gov |

| Antibody Type | Rabbit Polyclonal Antibody (pAb). nih.gov |

| Antibody Affinity (Kaff) | 7.3 x 10⁷ L/mol. nih.gov |

| Assay Format | Indirect Competitive ELISA. nih.gov |

| Linear Range of Detection | 0.1 - 1000 ng/mL. nih.gov |

| Limit of Detection (LOD) | 0.25 ng/mL (in spiked serum); 0.06 ng/mL (in injection samples). nih.gov |

| Cross-Reactivity | < 1% with other benzylisoquinoline substances like morphine and codeine. nih.gov |

| Recovery Rate | 102% - 105% (in spiked serum); 102% - 110% (in injection samples). nih.gov |

Data sourced from a study on papaverine, demonstrating the applicability of immunochemical techniques to dimethoxyisoquinoline compounds. nih.gov

Computational and Theoretical Investigations

Molecular Docking Studies of 1,3-Dimethoxyisoquinoline Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies are employed to understand how its derivatives interact with biological targets, such as proteins and enzymes.

Research on isoquinoline (B145761) derivatives has utilized molecular docking to explore their binding modes. For instance, studies on bis-chalcones linked to a tetrahydro- smolecule.comnih.govtriazolo[3,4-a]isoquinoline moiety, which includes a dimethoxyisoquinoline component, have performed docking against inhibitor of apoptosis proteins (IAPs) like XIAP-BIR3 and cIAP1-BIR3. researchgate.net These studies reveal detailed interactions, such as hydrogen bonding and hydrophobic contacts, within the active sites of these proteins, providing a rationale for their observed biological activities. researchgate.net Similarly, docking studies of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with the sigma-2 receptor have helped in understanding their binding patterns and designing new ligands. nih.gov

In another example, docking studies of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs as non-nucleoside reverse transcriptase inhibitors (NNRTIs) indicated that these compounds adopt a "butterfly-like" conformation within the binding pocket of HIV reverse transcriptase. rsc.org This insight is crucial for designing more potent inhibitors.

The following table summarizes findings from a molecular docking study of a bis-chalcone derivative containing a dimethoxyisoquinoline scaffold.

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

| XIAP-BIR3 | Not specified | Three types of interactions observed |

| cIAP1-BIR3 | Not specified | Four modes of binding observed |

| Data from a study on a bis-chalcone derivative of tetrahydro- smolecule.comnih.govtriazolo[3,4-a]isoquinoline. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a compound with its biological activity. wikipedia.org This approach is used to predict the activity of new compounds and to optimize lead compounds in drug discovery. QSAR models are built using molecular descriptors that quantify various physicochemical properties of the molecules.

For isoquinoline derivatives, QSAR studies have been instrumental. For example, a QSAR analysis of 1-aryl-tetrahydroisoquinoline derivatives as potential anti-HIV agents was conducted using electronic descriptors like atomic net charge, dipole moment, and log P. rasayanjournal.co.in The resulting model provided a mathematical equation to predict the anti-HIV activity (pEC50) of new derivatives. rasayanjournal.co.in

The general form of a QSAR model is: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

QSAR models help in identifying key structural features that influence biological activity, thereby guiding the synthesis of more potent and selective compounds.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for studying reaction mechanisms, predicting electronic properties, and understanding the stability of molecules. wikipedia.orgscirp.org

DFT calculations have been applied to isoquinoline and its derivatives to study various aspects of their chemistry. For instance, DFT has been used to investigate the stability, tautomerism, and reactivity of quinolin-4-one derivatives. scirp.org These calculations can provide thermodynamic parameters, energies of frontier molecular orbitals (HOMO and LUMO), and reactivity indices. scirp.org

In the study of 1,3-dipolar cycloaddition reactions, DFT calculations have been crucial in elucidating mechanistic details and predicting the regioselectivity and stereoselectivity of reactions involving isoquinoline-related structures. mdpi.com For example, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to predict the electronic properties of 4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline.

A theoretical study on quinoline-4-one derivatives using DFT provided the following parameters: scirp.org

Thermodynamic parameters (enthalpies of formation)

Energies of frontier molecular orbitals (HOMO, LUMO) and energy gaps

Global reactivity indices

Fukui functions

Deprotonation energies

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. mdpi.comimtm.cz This technique provides detailed information about the stability of ligand-protein complexes, conformational changes, and the nature of intermolecular interactions. mdpi.comresearchgate.net

For isoquinoline derivatives, MD simulations have been employed to validate docking results and to study the stability of their complexes with biological targets. nih.gov A 100 ns MD simulation was performed on the sigma-2 receptor model and its complex with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-based ligand to assess the stability of the complex. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to monitor the stability and flexibility of the system during the simulation. researchgate.netdovepress.com

MD simulations can reveal that even small changes in a ligand's structure can lead to significant differences in the stability and dynamics of the protein-ligand complex, which can be crucial for understanding the structure-activity relationship. mdpi.com

The following table outlines typical analyses performed during MD simulations:

| Analysis | Description |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein or ligand structures over time, indicating structural stability. dovepress.com |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each residue or atom from its average position, indicating flexibility. dovepress.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. researchgate.net |

| Radius of Gyration (Rg) | Indicates the compactness of the protein-ligand complex over time. researchgate.net |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the complex that is accessible to the solvent, providing insights into conformational changes. researchgate.net |

Prediction of Molecular Descriptors and Physicochemical Parameters

Molecular descriptors are numerical values that characterize the structure and physicochemical properties of a molecule. dergipark.org.tr These descriptors are fundamental to QSAR and other computational chemistry methods. dergipark.org.trresearchgate.net They can be categorized into various types, including electronic, steric, hydrophobic, and topological descriptors.

The prediction of these descriptors for this compound and its analogs is a crucial first step in many computational studies. Software packages can calculate a wide range of descriptors, such as: dergipark.org.trarxiv.orgpeercommunityjournal.org

Log P (Octanol-water partition coefficient): A measure of lipophilicity.

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): Related to hydrogen bonding potential and cell permeability.

Number of hydrogen bond donors and acceptors.

Molecular Volume and Surface Area. dergipark.org.tr

Electronic parameters: Dipole moment, polarizability, HOMO/LUMO energies. dergipark.org.tr

These descriptors are then used as input for developing predictive models for biological activity, toxicity, or pharmacokinetic properties. peercommunityjournal.org For example, a study on 5,8-quinolinequinone derivatives calculated various molecular descriptors using DFT to build QSAR models for their anti-proliferative and anti-inflammatory activities. dergipark.org.tr

The following table lists some common molecular descriptors and their significance.

| Descriptor | Significance |

| Log P | Important for membrane permeability and hydrophobic interactions. rasayanjournal.co.in |

| Molecular Weight | Influences absorption, distribution, and metabolism. |

| TPSA | Predicts oral bioavailability and blood-brain barrier penetration. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. dergipark.org.tr |

| Dipole Moment | Affects solubility and binding to polar targets. rasayanjournal.co.in |

Future Research Directions and Applications in Organic Synthesis

Development of Novel 1,3-Dimethoxyisoquinoline-Based Scaffolds for Drug Discovery

The development of novel molecular scaffolds is a cornerstone of modern drug discovery, providing access to new chemical space and intellectual property. biosolveit.de The this compound core serves as an excellent starting point for the generation of diverse compound libraries. Future research will likely focus on the derivatization of this scaffold to create analogues with improved pharmacological properties.

One promising avenue is the synthesis of 1,3-diamino-6,7-dimethoxyisoquinoline derivatives, which have shown potential as α1-adrenoceptor antagonists. acs.orgacs.org Further exploration of this class of compounds could lead to the discovery of new therapeutic agents for cardiovascular diseases. Additionally, the incorporation of the this compound moiety into more complex polycyclic systems could yield compounds with novel biological activities. For instance, tetrahydro smolecule.comdioxanisoquinolines and related dimethoxyisoquinoline analogues have been investigated for their potential as antitumor agents. nih.gov

The versatility of the isoquinoline (B145761) ring system allows for a wide range of chemical modifications. Future efforts will likely involve the introduction of various substituents at different positions of the this compound core to modulate its physicochemical properties and biological activity. This approach has been successfully applied to other isoquinoline-based compounds, such as the development of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives as selective phosphodiesterase 4 (PDE4) inhibitors. nih.gov The strategic design and synthesis of novel this compound-based scaffolds will undoubtedly accelerate the discovery of new drug candidates. nih.gov

Advancements in Asymmetric Synthesis of this compound Derivatives

The stereochemistry of a molecule can have a profound impact on its biological activity. solubilityofthings.com Therefore, the development of efficient and stereoselective methods for the synthesis of chiral this compound derivatives is of paramount importance. While traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions have been widely used for the synthesis of isoquinoline alkaloids, recent advancements in asymmetric catalysis offer new opportunities for the enantioselective synthesis of these compounds. rsc.orgclockss.org

Future research in this area will likely focus on the development of novel chiral catalysts and methodologies for the asymmetric synthesis of this compound derivatives. mdpi.comfrontiersin.org For example, the use of chiral Brønsted acids or metal complexes could enable the enantioselective construction of the isoquinoline core. rsc.orgbohrium.com Furthermore, the application of 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines has shown promise for the asymmetric synthesis of tetrahydroisoquinoline derivatives. nih.gov Adapting these methods to the synthesis of chiral this compound analogues could provide access to a wide range of enantiomerically pure compounds for biological evaluation.